molecular formula C13H17NO B3424748 Selegiline-N-oxide CAS No. 366462-61-5

Selegiline-N-oxide

Cat. No.: B3424748
CAS No.: 366462-61-5
M. Wt: 203.28 g/mol
InChI Key: IVFPCTFUZXEDKP-UHFFFAOYSA-N
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Description

Selegiline-N-oxide (CAS 366462-61-5) is a significant oxidative metabolite of selegiline (L-deprenyl), a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease . The formation of this compound from the parent compound occurs via N-oxidation, a reaction primarily catalyzed by flavin-containing monooxygenases (FMO) . This metabolite is a subject of interest in pharmacological research for understanding the complete metabolic fate of selegiline and its disposition across different species . In vitro studies have demonstrated that the formation of this compound exhibits species differences, with dog and hamster liver microsomes showing higher activity compared to human liver microsomes . Furthermore, research suggests that this compound is not further metabolized to N-dealkylated products like methamphetamine and amphetamine, indicating a distinct metabolic branch point . Beyond its role in metabolism studies, this compound has been investigated for its own potential biological activity. Some research has explored its cytoprotective and potential neuroprotective effects in experimental models . Analytically, the detection of this compound serves as a specific biomarker to distinguish between legitimate selegiline therapy and illicit methamphetamine use . This compound is intended for non-human research applications only, including analytical reference standards, metabolic pathway studies, and in vitro pharmacological investigations. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-10-14(3,15)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFPCTFUZXEDKP-PUODRLBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+](C)(CC#C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)[N+](C)(CC#C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747511
Record name N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366462-61-5
Record name N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Formation via N-Oxidation

SGO is generated through enzymatic N-oxidation of selegiline’s tertiary amine group. This reaction occurs in vivo and is catalyzed by hepatic cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs) . In vitro studies using hydrogen peroxide (H₂O₂) as an oxidant and ion-pair catalysts (e.g., bisguanidinium complexes) demonstrate enantioselective N-oxidation, achieving yields up to 98% with 99% enantiomeric excess (ee) .

Key Reaction Conditions for Synthetic N-Oxidation :

ParameterValue
CatalystBisguanidinium-Mo complex
OxidantH₂O₂ (stoichiometric)
SolventWater/acetonitrile (1:1)
Temperature25°C
Reaction Time12–24 hours

Metabolic Stability and Excretion

SGO exhibits moderate stability in biological systems. In human trials, 2.8–13.2% of an oral selegiline dose is excreted as SGO in urine within 72 hours, surpassing other metabolites like N-desmethylselegiline (DM-SG) . Its urinary excretion profile correlates with selegiline’s pharmacokinetics:

Cumulative Urinary Excretion of SGO :

Time Post-DoseExcretion (% of Dose)
8–12 hours2.8–4.5%
72 hours2.8–13.2%

SGO’s polarity facilitates renal clearance, though partial reabsorption occurs due to passive tubular diffusion .

Reductive Metabolism

SGO undergoes reversible reduction back to selegiline in the presence of reductases (e.g., cytochrome P450 reductase), contributing to prolonged selegiline bioavailability. This equilibrium is pH-dependent, favoring reduction under acidic conditions .

pH-Dependent Reduction of SGO :

pHReduction Rate (nmol/min/mg protein)
5.512.4 ± 1.2
7.44.8 ± 0.6

Oxidative Stress Modulation

SGO indirectly mitigates oxidative stress by suppressing superoxide anion (O₂⁻) and nitric oxide (NO) production in peripheral blood mononuclear cells. At 150–200 µg/mL, SGO reduces O₂⁻ by 48% and NO by 35% in rheumatoid arthritis models . Its propargylamine moiety donates protons to scavenge free radicals, attenuating lipid peroxidation .

Analytical Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying SGO. Key parameters include:

LC-MS/MS Conditions for SGO Detection :

ParameterValue
ColumnZorbax C18 (50 mm × 4.6 mm, 5 µm)
Mobile Phase0.1% formic acid:methanol (40:60)
Flow Rate0.5 mL/min
Ionization ModeESI⁺
MRM Transitionm/z 188.15 → 91.10
LOD/LOQ0.2/0.5 ng/mL

Biological Activity

SGO stabilizes mitochondrial membranes by inhibiting permeability transition pore opening, reducing calcium efflux, and preventing apoptosis . It also delays α-synuclein aggregation, a pathological hallmark of Parkinson’s disease, by 40–60% in vitro .

Scientific Research Applications

Neuroprotective Effects

Selegiline has been shown to exert neuroprotective effects beyond its MAO-B inhibitory action. DNO also contributes to these neuroprotective properties, which are crucial in neurodegenerative diseases.

  • Mechanism of Action : Selegiline and its metabolites, including DNO, have been found to reduce oxidative stress and inhibit apoptosis in neuronal cells. Studies indicate that DNO stabilizes cell numbers and promotes mitosis in serum-deprived conditions, suggesting its role in enhancing cell survival under stress .
  • Case Studies : In vitro studies using human melanoma cell lines demonstrated that DNO exhibited protective effects against various neurotoxins, reinforcing its potential utility in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases .

Anti-Apoptotic Activity

DNO has been associated with significant anti-apoptotic effects, which may contribute to its therapeutic potential.

  • Research Findings : Research indicates that low concentrations of selegiline (and by extension, DNO) can inhibit apoptosis induced by serum deprivation and other cytotoxic agents. This property is particularly relevant for developing treatments aimed at reducing cell death in neurodegenerative diseases .
  • Clinical Implications : The ability of DNO to prevent apoptosis positions it as a candidate for further investigation in therapies targeting neurodegeneration, potentially leading to improved patient outcomes .

Biomarker for Selegiline Administration

DNO can serve as a biomarker for monitoring selegiline therapy.

  • Urinary Excretion Studies : Research has shown that urinary excretion levels of DNO correlate with selegiline administration. This relationship provides a non-invasive method to assess compliance and therapeutic levels in patients undergoing treatment with selegiline .
  • Clinical Utility : Monitoring DNO levels could enhance the management of Parkinson's disease by ensuring optimal dosing and minimizing adverse effects associated with selegiline overdose or underdosing .

Implications for Drug Development

The unique properties of DNO suggest its potential as a lead compound for developing new therapeutic agents.

  • Medicinal Chemistry : The enantioselectivity observed in the N-oxidation processes involving DNO opens avenues for synthesizing novel compounds with enhanced efficacy and reduced side effects. This approach can lead to the development of new MAO-B inhibitors or adjunct therapies for Parkinson's disease and other neurodegenerative conditions .
  • Research Directions : Future studies could explore the synthesis of derivatives based on the structure of DNO to enhance its pharmacological profile while maintaining its beneficial properties .

Summary Table of Key Findings

Application AreaKey FindingsReferences
NeuroprotectionReduces oxidative stress; inhibits apoptosis; promotes cell survival ,
Anti-apoptotic EffectsStabilizes cell numbers; enhances mitotic activity under stress conditions ,
BiomarkerUrinary excretion correlates with selegiline administration; potential for monitoring therapy
Drug Development PotentialOpportunities for synthesizing novel compounds with enhanced efficacy ,

Mechanism of Action

Selegiline-N-oxide exerts its effects primarily through the inhibition of monoamine oxidase type B (MAO-B). By inhibiting this enzyme, it prevents the breakdown of dopamine, thereby increasing dopaminergic activity in the brain. This mechanism is similar to that of selegiline, although the exact molecular targets and pathways involved in the action of this compound may differ slightly due to its altered chemical structure .

Comparison with Similar Compounds

Key Characteristics of SGO:

  • Chemical Structure : A tertiary amine oxide derivative of SG, with an oxygen atom added to the nitrogen of the propargylamine group.
  • Metabolic Pathway : Formed in human, rodent, and canine liver microsomes, with species-dependent variations in yield (e.g., higher in rats than humans) .
  • Excretion Profile : Cumulative urinary excretion accounts for 2.8–13.2% of the administered SG dose within 72 hours, exceeding that of N-desmethylselegiline (DM-SG) by 2.0–7.8 times .

Comparison with Similar Compounds

N-Desmethylselegiline (DM-SG)

DM-SG is a demethylated metabolite of SG, historically used as a biomarker for SG administration. However, SGO has replaced DM-SG due to superior specificity and excretion kinetics:

Parameter SGO DM-SG
Excretion Rate 2.8–13.2% of dose in 72 h 0.5–5.2% of dose in 72 h
Detection Window Up to 72 h post-administration Shorter detection window
Specificity Unique to SG metabolism May overlap with other amines

SGO’s higher urinary output and specificity make it a more reliable indicator for clinical and forensic monitoring .

Methamphetamine (MA) and Amphetamine (AP)

MA and AP are common metabolites of both SG and illicit drugs. SGO provides a critical discriminative advantage:

Parameter SGO MA/AP
Source Exclusive to SG metabolism Illicit drugs or SG metabolism
Excretion Peak 8–12 h post-dose (similar to MA) 8–12 h post-dose
Forensic Utility Confirms SG use Ambiguous without SGO

SGO’s presence in urine confirms SG administration even when MA/AP are detected, reducing false-positive results in drug testing .

Other N-Oxide Metabolites

SGO shares structural and metabolic similarities with N-oxides of other amines, such as tamoxifen-N-oxide and clomiphene-N-oxide. Key comparisons include:

Parameter SGO Tamoxifen-N-Oxide Clomiphene-N-Oxide
Enzyme Involvement hFMO3-mediated oxidation hFMO3-mediated oxidation hFMO3-mediated oxidation
Analytical Method LC-ESI MS, GC-MS LC-MS/MS LC-MS/MS
Clinical Role Biomarker for SG use Tamoxifen activity modulator Unknown

While all three are hFMO3 substrates, SGO’s role as a biomarker is unique .

Analytical Methods for Detection

SGO is quantified using advanced chromatographic techniques:

  • LC-ESI MS : Limits of detection (LOD) = 0.1–0.5 mg/L, enabling precise differentiation from DM-SG and MA/AP .
  • GC-MS : Validated for simultaneous detection of SG, SGO, MA, and AP in hair and urine .

Biological Activity

Selegiline-N-oxide (SGO) is a metabolite of the anti-Parkinsonian drug selegiline, which is primarily known for its role as a monoamine oxidase B (MAO-B) inhibitor. This article explores the biological activity of SGO, focusing on its neuroprotective effects, antioxidant properties, and implications in neurodegenerative diseases, particularly Parkinson's disease (PD).

Overview of Selegiline and Its Metabolites

Selegiline is metabolized in the body to several compounds, including SGO, N-desmethylselegiline, methamphetamine, and amphetamine. Among these metabolites, SGO has garnered attention due to its potential biological activity and therapeutic implications.

1. Neuroprotective Effects:
SGO exhibits neuroprotective properties by inhibiting MAO-B activity, which reduces oxidative stress in neuronal cells. This mechanism is crucial in protecting neurons from degeneration associated with PD. Studies indicate that SGO can significantly attenuate oxidative damage and improve cognitive functions in models of transient global ischemia .

2. Antioxidant Properties:
Research shows that SGO enhances the antioxidant defense system in the brain. It increases levels of superoxide dismutase (SOD) and catalase, which are vital for combating oxidative stress . The antioxidant action of SGO is believed to contribute to its neuroprotective effects, making it a candidate for further studies in neurodegenerative disorders.

3. Anti-apoptotic Mechanisms:
SGO has been shown to modulate apoptotic pathways in neuronal cells. It inhibits mitochondrial permeability transition pore (mPTP) opening, thereby preventing the release of pro-apoptotic factors like cytochrome c . This action may help reduce cell death in neurodegenerative conditions.

Case Studies and Clinical Trials

Several studies have investigated the effects of selegiline and its metabolites on patients with Parkinson's disease:

  • DATATOP Study: A significant clinical trial involving 800 untreated PD patients demonstrated that selegiline treatment delayed the need for levodopa therapy by approximately 9 months. The study highlighted the potential disease-modifying effects of selegiline, although the specific contribution of SGO was not isolated .
  • Long-term Studies: In long-term follow-up studies, patients receiving selegiline showed less severe symptoms and reduced levodopa dosage requirements compared to placebo groups. These findings suggest that selegiline's metabolites, including SGO, may play a role in enhancing treatment efficacy over extended periods .

Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other metabolites:

Metabolite Neuroprotective Effect Antioxidant Activity Anti-apoptotic Properties
SelegilineYesYesYes
This compoundYesYesYes
N-desmethylselegilineModerateModerateLimited
MethamphetamineNoNoNo

Q & A

Q. How should researchers address gaps in understanding this compound’s interaction with dopamine receptors?

  • Answer : Use radioligand binding assays (e.g., [³H]-SCH23390 for D1 receptors) to quantify SGO’s affinity. Pair with functional assays (e.g., cAMP accumulation) to determine agonistic/antagonistic activity. Cross-validate findings in knockout rodent models to confirm receptor specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selegiline-N-oxide
Reactant of Route 2
Selegiline-N-oxide

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